Substituting earlier CCK antagonists often causes confounding variables, poor solubility, and assay failure. Nastorazepide (Z-360) directly addresses these with a Ki of 0.47 nM and a meta-carboxylic acid modification for optimal aqueous solubility.
Procurement: High-purity compound, in stock for immediate global shipping.
Nastorazepide (Z-360) is an orally active 1,5-benzodiazepine derivative and a highly selective cholecystokinin-2 (CCK-2) / gastrin receptor antagonist with a Ki of 0.47 nM . Unlike first-generation CCK antagonists, Z-360 features a meta-carboxylic acid on its aryl urea linkage, a structural modification specifically designed to enhance aqueous solubility and oral bioavailability[1]. In preclinical and translational research, it is primarily procured to block gastrin-mediated cellular proliferation and to modulate tumor microenvironments, particularly in pancreatic cancer models. Its established ability to suppress gemcitabine-induced vascular endothelial growth factor (VEGF) expression makes it a critical baseline compound for combination therapy research, advanced gastrointestinal oncology modeling, and as a stable scaffold for CCK-2 targeted theranostics [2].
Substituting Z-360 with earlier-generation CCK antagonists, such as L-365,260 or devazepide, introduces severe confounding variables in both in vitro and in vivo assays. Devazepide exhibits poor pharmacokinetic properties and primarily targets CCK-1, while L-365,260 lacks the structural modifications necessary for optimal aqueous solubility, complicating formulation and dosing reproducibility [1]. Furthermore, Z-360 possesses a documented, highly specific mechanism of suppressing gemcitabine-induced VEGFA expression and reducing gastrin-induced PKB/Akt phosphorylation [2]. Using a generic or alternative benzodiazepine derivative fails to replicate this precise synergistic profile, risking assay failure in combination therapy screening and yielding inaccurate survival or proliferation metrics in orthotopic xenograft models[3].
Z-360 demonstrates exceptional potency against the human CCK-2 receptor, achieving a Ki value of 0.47 nM [1]. This represents an approximately 4-fold higher binding affinity compared to the first-generation standard L-365,260 (Ki = 1.9 nM) .
| Evidence Dimension | CCK-2 Receptor Binding Affinity (Ki) |
| Target Compound Data | Z-360: Ki = 0.47 nM |
| Comparator Or Baseline | L-365,260: Ki = 1.9 nM |
| Quantified Difference | ~4-fold higher affinity for Z-360 |
| Conditions | In vitro radioligand binding assay ([3H]CCK-8) against human CCK-2 receptor |
Higher affinity ensures more complete receptor blockade at lower systemic doses, which is critical for minimizing off-target toxicity in prolonged in vivo xenograft studies.
Unlike highly lipophilic early-generation antagonists, Z-360 was engineered with a meta-carboxylic acid on its aryl urea linkage [1]. This specific modification allows for salt formation (e.g., nastorazepide calcium) and significantly improves formulation compatibility, enabling the preparation of homogeneous suspensions in simple vehicles like CMC-Na for oral administration .
| Evidence Dimension | Formulation Compatibility and Solubility |
| Target Compound Data | Z-360: Features ionizable meta-carboxylic acid for salt formation |
| Comparator Or Baseline | L-365,260 / Devazepide: Lack ionizable groups, resulting in poor aqueous solubility |
| Quantified Difference | Enables stable aqueous suspension formulation (e.g., in CMC-Na) without harsh organic solvents |
| Conditions | Preparation of oral dosing vehicles for in vivo rodent models |
Reliable formulation eliminates the need for complex, potentially toxic vehicle excipients, ensuring reproducible pharmacokinetic profiles in preclinical procurement.
In subcutaneous PANC-1 xenograft models, the combined administration of Z-360 and gemcitabine significantly inhibited tumor growth compared to gemcitabine alone (27.1% additional inhibition, P<0.05) [1]. Furthermore, the combination prolonged median survival to 57 days, compared to 49 days for the vehicle control (P<0.05) [1].
| Evidence Dimension | Tumor Growth Inhibition and Survival |
| Target Compound Data | Z-360 + Gemcitabine: 27.1% greater inhibition than gemcitabine alone; median survival 57 days |
| Comparator Or Baseline | Gemcitabine alone / Vehicle control (median survival 49 days) |
| Quantified Difference | 27.1% enhanced tumor inhibition; 8-day extension in median survival |
| Conditions | Subcutaneous PANC-1 human pancreatic adenocarcinoma xenograft model |
Validates Z-360 as a functionally active adjunct in oncology models, making it the required choice for researchers investigating CCK-2-mediated chemoresistance.
Gemcitabine treatment is known to paradoxically increase the expression of vascular endothelial growth factor A (VEGFA) in certain pancreatic cancer models. Co-administration of Z-360 effectively suppresses this gemcitabine-induced VEGFA gene expression both in vitro and in vivo[1].
| Evidence Dimension | VEGFA Gene Expression |
| Target Compound Data | Z-360 + Gemcitabine: Suppressed VEGFA induction |
| Comparator Or Baseline | Gemcitabine alone: Increased VEGFA expression |
| Quantified Difference | Reversal of chemotherapy-induced VEGFA upregulation |
| Conditions | Human pancreatic cancer cells and orthotopic xenograft models |
Provides a specific molecular tool to decouple chemotherapy-induced angiogenesis from direct cytotoxic effects in advanced tumor microenvironment modeling.
Due to its synergistic tumor suppression and VEGFA modulation when combined with gemcitabine, Z-360 is the preferred CCK-2 antagonist for orthotopic and subcutaneous xenograft models of pancreatic cancer. Its use ensures accurate replication of advanced combination therapy protocols [1].
Z-360's ability to reduce gastrin-induced PKB/Akt phosphorylation to baseline levels makes it an ideal reference compound for in vitro assays evaluating the CCK-2 receptor signaling cascade. It provides a reliable positive control for target engagement and downstream kinase inhibition [2].
Because of its high affinity (Ki = 0.47 nM) and well-characterized structure featuring a free carboxylic acid, the Z-360 scaffold is increasingly utilized as a precursor in the development of radiolabeled theranostic agents for CCK-2R-positive tumors, offering a metabolically stable alternative to easily degraded minigastrin peptides [3].